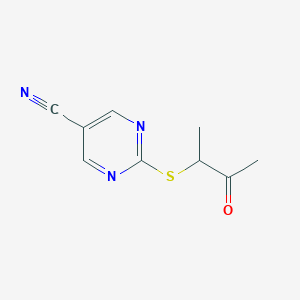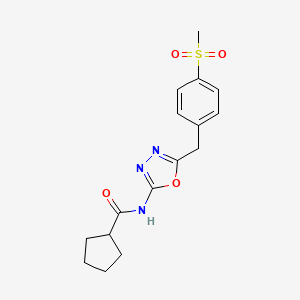
4-(2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide” is a complex organic compound. It contains a methoxybenzyl group, a thio group, a dihydropyrimidinone group, and an acetamido group . The methoxybenzyl group is a benzyl group with a methoxy substituent. The thio group is a sulfur analog of an ether group. The dihydropyrimidinone group is a six-membered heterocyclic compound containing two nitrogen atoms, and the acetamido group is derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dihydropyrimidinone ring, the thioether linkage, and the methoxybenzyl and acetamido groups . The dihydropyrimidinone ring would contribute to the rigidity of the molecule, while the thioether linkage would provide some flexibility .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The thio group could potentially undergo oxidation or substitution reactions, and the dihydropyrimidinone ring could potentially undergo reactions at the carbonyl group . The methoxybenzyl and acetamido groups could also potentially undergo various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the dihydropyrimidinone ring and the thio group could potentially influence its solubility and stability . The methoxybenzyl and acetamido groups could potentially influence its reactivity .
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
Research into novel heterocyclic compounds derived from structures related to 4-(2-(2-((3-Methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide has been a focal point for developing potential therapeutic agents. For instance, the synthesis of new benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, demonstrating anti-inflammatory and analgesic activities. These compounds have shown significant inhibition of COX-2 selectivity and possessed analgesic and anti-inflammatory properties, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Properties and Free Radical Scavenging
The antioxidant capabilities of capsaicin analogues, which share structural similarities with the chemical compound of interest, have been studied to understand their effectiveness in scavenging free radicals. These studies utilize DFT methods to estimate the antioxidant action of such compounds, revealing insights into their potential mechanism of action in both polar and nonpolar mediums (Yancheva et al., 2020).
Biological Activities and Potential Therapeutic Uses
The exploration of the biological activities of related compounds has led to the identification of novel agents with potential therapeutic applications. For example, studies on 4-thiazolidinone derivatives have unveiled their antimicrobial and anticancer potentials, highlighting the importance of structural features such as the topological parameter and electronic parameters in determining their activities (Deep et al., 2016). Additionally, compounds isolated from marine-associated Streptomyces sp. have been investigated for their lack of activity against glioma cells and various bacterial strains, underscoring the diversity of biological effects that can be observed (Zhang et al., 2018).
Mécanisme D'action
Target of Action
The compound’s primary targets are the Abl and Src kinases . These kinases play a crucial role in cell signaling and are often implicated in cancer when they become dysregulated .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition occurs through the compound’s binding to the active site of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The affected pathways are those regulated by Abl and Src kinases. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds like this one are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of Abl and Src kinases, leading to disruption of the signaling pathways they regulate . This can result in the death of cancer cells, making the compound a potential anticancer agent .
Orientations Futures
Future research could potentially explore the synthesis, properties, and potential applications of this compound. This could include developing efficient synthesis methods, studying its physical and chemical properties, investigating its potential biological activity, and assessing its safety and hazards .
Propriétés
IUPAC Name |
4-[[2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-17-4-2-3-13(9-17)12-30-21-24-16(11-19(27)25-21)10-18(26)23-15-7-5-14(6-8-15)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCIOMBGLITWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)

![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)




![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)


![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)
![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)